5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl or MnO2.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. For example, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
1,2,4-Triazolo[5,1-c][1,2,4]triazines: These compounds have a similar triazole ring but are used primarily for their antiviral activities.
Uniqueness
5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-9-7-4-2-3-6(8)11(7)10-5/h2-4H,1H3 |
InChI Key |
PRBWVRCNVOICRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C=CC=C2F |
Origin of Product |
United States |
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